molecular formula C13H20N2S B2529234 1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea CAS No. 326013-95-0

1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea

Cat. No.: B2529234
CAS No.: 326013-95-0
M. Wt: 236.38
InChI Key: HYGSWRSPXDEDOV-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea is an organic compound with the molecular formula C13H20N2S. It is a thiourea derivative, characterized by the presence of a tert-butyl group and a dimethylphenyl group attached to the thiourea core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with tert-butylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-Butyl-3-[(2,5-dimethylphenyl)methylideneamino]thiourea
  • 1-Tert-butyl-3,5-dimethylbenzene

Comparison: 1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea is unique due to the presence of both tert-butyl and dimethylphenyl groups, which confer distinct steric and electronic properties. These features differentiate it from similar compounds and influence its reactivity and applications .

Properties

IUPAC Name

1-tert-butyl-3-(2,5-dimethylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-9-6-7-10(2)11(8-9)14-12(16)15-13(3,4)5/h6-8H,1-5H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGSWRSPXDEDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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